3-(4-Bromophenyl)propanimidamide
Description
3-(4-Bromophenyl)propanimidamide is an organic compound characterized by a propanimidamide backbone (CH2CH2C(NH2)NH) substituted with a 4-bromophenyl group at the terminal carbon. This structure combines the imidamide functional group—a derivative of amidine with enhanced nucleophilicity—with a brominated aromatic ring, which confers unique electronic and steric properties.
Properties
IUPAC Name |
3-(4-bromophenyl)propanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5H,3,6H2,(H3,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUPEDKVYYOLLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=N)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromophenyl)propanimidamide typically involves the following steps:
Bromination: The starting material, 4-bromobenzaldehyde, undergoes a bromination reaction to introduce the bromine atom onto the phenyl ring.
Reduction: The brominated intermediate is then reduced to form 3-(4-bromophenyl)propanal.
Amidation: The final step involves the conversion of 3-(4-bromophenyl)propanal to this compound through an amidation reaction using appropriate reagents and conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of efficient catalysts, optimized reaction conditions, and continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(4-Bromophenyl)propanimidamide can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imidamide group to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products:
Oxidation: Formation of 3-(4-bromophenyl)propanamide.
Reduction: Formation of 3-(4-bromophenyl)propanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-(4-Bromophenyl)propanimidamide is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: In biological research, this compound can be used to study the effects of brominated phenyl compounds on biological systems.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)propanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom on the phenyl ring can participate in halogen bonding, which can influence the compound’s binding affinity and specificity. The imidamide group can form hydrogen bonds with target molecules, further stabilizing the interaction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 3-(4-Bromophenyl)propanimidamide with key analogs, highlighting structural and functional differences:
Key Observations:
Functional Group Influence: The imidamide group in this compound and Famotidine enables hydrogen bonding, critical for receptor interactions. Famotidine’s additional thiazole and sulfonamide groups enhance specificity for H2 receptors .
Biological Activity: Brodifacoum’s anticoagulant activity arises from its coumarin core, which disrupts vitamin K metabolism, whereas its bromophenyl group may stabilize interactions with cytochrome P450 enzymes . this compound lacks direct activity data, but its structure aligns with amidine derivatives known for protease inhibition (e.g., trypsin-like enzymes) .
Synthetic Utility: 3-Chloro-N-phenyl-phthalimide demonstrates the role of halogenated aromatic compounds in polymer synthesis, suggesting that this compound could serve as a monomer or intermediate in materials science .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
